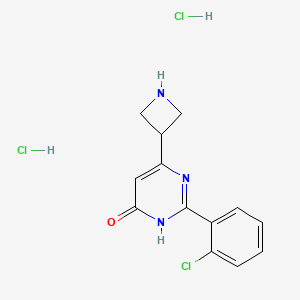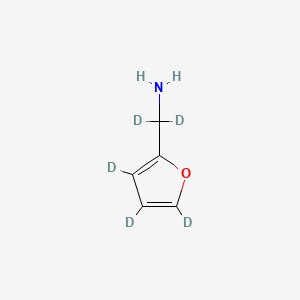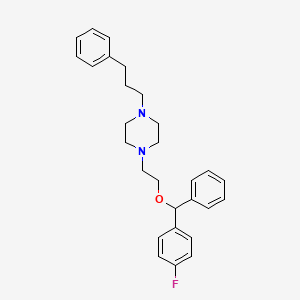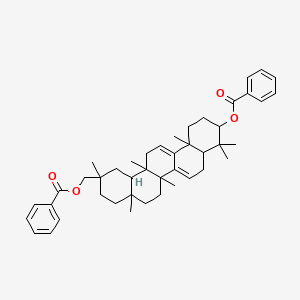
2-(4-Bromo-2-chlorophenyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-2-chlorophenyl)propan-2-amine is an organic compound with the chemical formula C9H12BrClN. It is a white crystalline solid that is soluble in water and other solvents. This compound is used as a pharmaceutical intermediate for the synthesis of other drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Bromo-2-chlorophenyl)propan-2-amine involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the use of organoboron reagents . The reaction conditions are typically mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar coupling reactions. The process is optimized for high yield and purity, ensuring that the compound meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-2-chlorophenyl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may produce an alcohol .
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-2-chlorophenyl)propan-2-amine has various scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-2-chlorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)propan-2-amine: Similar structure but lacks the bromine atom.
2-(4-Bromo-2-fluorophenyl)propan-2-amine: Similar structure but contains a fluorine atom instead of chlorine.
Uniqueness
2-(4-Bromo-2-chlorophenyl)propan-2-amine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds .
Eigenschaften
Molekularformel |
C9H11BrClN |
|---|---|
Molekulargewicht |
248.55 g/mol |
IUPAC-Name |
2-(4-bromo-2-chlorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H11BrClN/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5H,12H2,1-2H3 |
InChI-Schlüssel |
PRBZVYNHZKIONE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=C(C=C(C=C1)Br)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(5-chloropyridin-2-yl)-N-[4-(dimethylcarbamoyl)-2-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carbonylamino)cyclohexyl]oxamide](/img/structure/B12300734.png)
![methyl 1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B12300737.png)
![[6-[[6-(Acetyloxymethyl)-3,4-dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 2,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12300742.png)


![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[1-[[2-[(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12300757.png)

![[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(3,6,9,12-tetraoxapentadec-14-yn-1-yloxy)oxan-2-yl]methyl acetate](/img/structure/B12300778.png)




![(2Z)-2-[4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid](/img/structure/B12300818.png)
![[(E)-5-[hydroxy-[3-[5-[3-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]amino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[acetyl(hydroxy)amino]pentanoate](/img/structure/B12300823.png)
